Benzenamine, 4-(8-chloro-2-methyl-11H-imidazo(1,2-C)(2,3)benzodiazepin-6-yl)- Benzenamine, 4-(8-chloro-2-methyl-11H-imidazo(1,2-C)(2,3)benzodiazepin-6-yl)-
Brand Name: Vulcanchem
CAS No.: 220445-20-5
VCID: VC0004633
InChI: InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3
SMILES: CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N
Molecular Formula: C18H17Cl3N4
Molecular Weight: 322.8 g/mol

Benzenamine, 4-(8-chloro-2-methyl-11H-imidazo(1,2-C)(2,3)benzodiazepin-6-yl)-

CAS No.: 220445-20-5

Inhibitors

VCID: VC0004633

Molecular Formula: C18H17Cl3N4

Molecular Weight: 322.8 g/mol

Benzenamine, 4-(8-chloro-2-methyl-11H-imidazo(1,2-C)(2,3)benzodiazepin-6-yl)- - 220445-20-5

CAS No. 220445-20-5
Product Name Benzenamine, 4-(8-chloro-2-methyl-11H-imidazo(1,2-C)(2,3)benzodiazepin-6-yl)-
Molecular Formula C18H17Cl3N4
Molecular Weight 322.8 g/mol
IUPAC Name 4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline
Standard InChI InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3
Standard InChIKey HUNSEMNKAFDVDI-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N
Canonical SMILES CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N
Synonyms 4-(8-chloro-2-methyl-11H-benzo[e]imidazo[1,2-b][1,2]diazepin-6-yl)aniline dihydrochloride
PubChem Compound 9927197
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator